dimethyl 2-(2,2-dimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
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Description
Dimethyl 2-(2,2-dimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C21H21NO5S3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl 2-(2,2-dimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dithiole derivatives and features a unique quinoline moiety. Its chemical formula is C15H18N2O4S3, and it can be represented by the following structural formula:
Antioxidant Properties
Research indicates that dithiole compounds exhibit significant antioxidant activity. The presence of sulfur in the dithiole structure contributes to its ability to scavenge free radicals. A study demonstrated that similar compounds could reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Breast Cancer Cells : The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
- Lung Cancer Cells : It demonstrated a dose-dependent inhibition of cell proliferation in A549 cells.
The mechanism appears to involve the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .
Anti-inflammatory Effects
Another significant biological activity observed is its anti-inflammatory potential. In animal models of inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Scavenging : The dithiole structure facilitates electron donation to neutralize free radicals.
- Signal Transduction Modulation : It alters pathways involved in cell survival and apoptosis.
- Cytokine Production Inhibition : It affects transcription factors like NF-kB that regulate inflammatory responses.
Properties
Molecular Formula |
C21H21NO5S3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
dimethyl 2-(2,2-dimethyl-1-propanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C21H21NO5S3/c1-6-13(23)22-12-10-8-7-9-11(12)14(17(28)21(22,2)3)20-29-15(18(24)26-4)16(30-20)19(25)27-5/h7-10H,6H2,1-5H3 |
InChI Key |
AOXNSTIRESZFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
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